![molecular formula C16H21N3O6S3 B2942524 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1209178-46-0](/img/structure/B2942524.png)
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C16H21N3O6S3 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activities
A series of new sulfonamide derivatives, including compounds with structural similarities to the queried chemical, were designed, synthesized, and evaluated for their anticonvulsant activities using maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Compounds exhibited promising anticonvulsant activities, with specific derivatives showing high protective indices in the MES test, indicating their potential as anticonvulsant agents (Li et al., 2015).
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, structurally related to the queried compound, highlighted the relationship between molecular and crystal structures. The study showed that different substituents on the cyclohexane ring play a significant role in supramolecular arrangements, which could influence the compound's physical properties and potential applications in materials science (Graus et al., 2010).
Proton Exchange Membrane Application
Fluorinated sulfonated polytriazoles, synthesized using a process that could involve similar structural motifs, were investigated for their proton exchange properties. These materials exhibit high thermal and chemical stabilities, low water uptake, and significant proton conductivities, making them suitable for use in fuel cells and other applications requiring efficient proton exchange membranes (Singh et al., 2014).
Muscarinic Receptor Agonism
A novel muscarinic receptor agonist, YM796, which shares structural features with the queried compound, was characterized for its in vivo pharmacological effects. It showed significant amelioration of cognitive impairment in animal models, indicating potential therapeutic applications for cognitive disorders (Wanibuchi et al., 1994).
properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S3/c1-12-15(13(2)25-17-12)28(22,23)18-7-5-16(6-8-18)19(9-10-24-16)27(20,21)14-4-3-11-26-14/h3-4,11H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJCJLLPDPIXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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